molecular formula C14H19N5O2 B2584773 1-(2-methoxyethyl)-3-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea CAS No. 2034369-43-0

1-(2-methoxyethyl)-3-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea

Cat. No.: B2584773
CAS No.: 2034369-43-0
M. Wt: 289.339
InChI Key: OPMYSBGXUIQIFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methoxyethyl)-3-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea is a urea-based small molecule featuring a pyridine-pyrazole heterocyclic system. The compound’s structure includes a 2-methoxyethyl group attached to one urea nitrogen and a pyridin-3-ylmethyl group substituted at the 6-position with a 1-methyl-1H-pyrazol-5-yl moiety. Urea derivatives are widely explored in medicinal chemistry due to their hydrogen-bonding capabilities, which enhance target binding affinity.

Properties

IUPAC Name

1-(2-methoxyethyl)-3-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O2/c1-19-13(5-6-18-19)12-4-3-11(9-16-12)10-17-14(20)15-7-8-21-2/h3-6,9H,7-8,10H2,1-2H3,(H2,15,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPMYSBGXUIQIFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=NC=C(C=C2)CNC(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxyethyl)-3-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridinylmethyl intermediate, which is then coupled with the methoxyethyl urea derivative.

    Preparation of Pyridinylmethyl Intermediate: The synthesis begins with the reaction of 6-bromopyridine-3-carbaldehyde with 1-methyl-1H-pyrazole in the presence of a base such as potassium carbonate. This forms the 6-(1-methyl-1H-pyrazol-5-yl)pyridine intermediate.

    Coupling Reaction: The intermediate is then reacted with 1-(2-methoxyethyl)urea in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxyethyl)-3-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles in the presence of suitable catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

1-(2-methoxyethyl)-3-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-methoxyethyl)-3-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key structural and synthetic differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Substituents Melting Point (°C) Synthesis Method Reference
Target Compound C₁₄H₁₈N₅O₂ (est.) ~326.34 (est.) 2-Methoxyethyl, (6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl Not reported Not detailed -
BJ46767 C₂₀H₂₃N₅O₃ 381.43 (3,4-Dimethoxyphenyl)methyl, [5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl Not reported Not detailed
1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9a) C₁₄H₁₇N₄O 263.32 Ethyl, 3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl 162–164 Phase-transfer catalysis
MK13 C₁₃H₁₆N₄O₃ 284.29 3,5-Dimethoxyphenyl, 4-methyl-1H-pyrazol-1-yl Not reported Reflux in acetic acid
1-Alkyl(aryl)-3-[4-(hydroxymethyl)-1H-pyrazol-3-yl]ureas (5a-l) Varies Varies Alkyl/aryl, 4-(hydroxymethyl)-1H-pyrazol-3-yl Not reported Reflux in toluene or chloroform
Key Observations:

Substituent Effects on Lipophilicity :

  • The target compound’s 2-methoxyethyl group likely enhances aqueous solubility compared to the dimethoxyphenylmethyl group in BJ46767, which is more hydrophobic .
  • Compound 9a incorporates a phenylpyrazole system, favoring π-π stacking interactions but reducing solubility relative to pyridine-containing analogs like the target .

Synthetic Routes :

  • MK13 was synthesized via acetic acid reflux, a method favoring cyclization but requiring stringent temperature control .
  • 5a-l derivatives employed toluene or chloroform reflux with amines, highlighting solvent-dependent crystallization for purity .

Thermal Stability :

  • The melting point of 9a (162–164°C) suggests moderate thermal stability, likely influenced by its ethyl and phenyl substituents . Data for the target compound is unavailable but predicted to differ due to its pyridine-pyrazole core.

Biological Activity

1-(2-Methoxyethyl)-3-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic implications of this compound, supported by data tables and relevant research findings.

Chemical Structure

The compound features a urea linkage attached to a pyridine and pyrazole moiety, which is significant for its biological activity. The structural formula can be represented as follows:

C15H20N4O2\text{C}_{15}\text{H}_{20}\text{N}_4\text{O}_2

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : Some derivatives have shown moderate antibacterial and antifungal properties. For instance, pyrazolyl-ureas have been tested against strains like Staphylococcus aureus and Candida albicans, revealing minimum inhibitory concentrations (MIC) around 250 µg/mL .
  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes such as soluble epoxide hydrolase (sEH) and p38 MAPK. Inhibitory concentrations (IC50) for related compounds have been reported in the low nanomolar range, indicating strong potential for therapeutic applications .

The mechanism of action for this compound likely involves:

  • Enzyme Inhibition : By binding to active sites on target enzymes, the compound can modulate pathways involved in inflammation and microbial resistance.
  • Neutrophil Migration Interference : Some derivatives have been shown to inhibit neutrophil chemotaxis, which is crucial in inflammatory responses .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/EnzymeIC50/MIC ValuesReference
AntibacterialStaphylococcus aureusMIC = 250 µg/mL
AntifungalCandida albicansMIC = 250 µg/mL
sEH InhibitionHuman sEHIC50 = 16.2 - 50.2 nM
p38 MAPK InhibitionHuman p38 MAPKIC50 = 0.004 - 53 nM

Q & A

Q. What are the key steps in synthesizing 1-(2-methoxyethyl)-3-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea?

The synthesis typically involves:

  • Step 1: Nucleophilic substitution or coupling reactions to introduce the pyridinylmethyl group. For example, using NaN₃ or Pd-catalyzed cross-coupling reactions under controlled conditions (50–80°C, DMF/THF solvents) to attach the pyrazole-pyridine moiety .
  • Step 2: Urea bridge formation via reaction of an isocyanate intermediate with a primary amine (e.g., 2-methoxyethylamine). This requires anhydrous conditions to prevent hydrolysis .
  • Step 3: Purification via column chromatography or recrystallization (ethanol/water mixtures) to achieve >95% purity .

Q. Which characterization techniques are essential for confirming the compound’s structure?

  • NMR spectroscopy (¹H/¹³C) to verify substituent positions and urea linkage integrity. Pyrazole and pyridine protons appear as distinct singlets/doublets in δ 7.0–8.5 ppm .
  • HPLC-MS to assess purity (>98%) and molecular weight confirmation (e.g., [M+H]⁺ at m/z ~386) .
  • FT-IR for detecting urea C=O stretches (~1640–1680 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .

Advanced Research Questions

Q. How can reaction yields be optimized for the pyrazole-pyridine coupling step?

  • Solvent optimization: Replace DMF with polar aprotic solvents like DMAc or NMP to enhance solubility of intermediates and reduce side reactions (e.g., azide decomposition) .
  • Catalyst screening: Test Pd(PPh₃)₄ vs. Pd(OAc)₂ with ligands (e.g., Xantphos) to improve cross-coupling efficiency. Evidence shows Pd(PPh₃)₄ increases yields by 15–20% in analogous pyrazole systems .
  • Temperature control: Gradual heating (50→80°C) minimizes thermal degradation of sensitive azide intermediates .

Q. How can conflicting spectral data (e.g., NMR vs. X-ray crystallography) be resolved?

  • Dynamic effects in NMR: Pyrazole ring puckering or urea tautomerism may cause signal splitting. Use variable-temperature NMR to identify conformational equilibria (e.g., coalescence temperatures) .
  • X-ray refinement: Compare experimental crystallographic data (e.g., bond lengths/angles) with DFT-optimized structures to validate static vs. dynamic disorder .

Q. What experimental strategies mitigate discrepancies in biological activity assays?

  • Dose-response standardization: Use Hill slope analysis to differentiate nonspecific binding (shallow slopes) from target-specific interactions (steep slopes) .
  • Off-target screening: Test against structurally related kinases or receptors (e.g., EGFR, VEGFR2) to rule out cross-reactivity. Structural analogs show IC₅₀ shifts >10-fold with minor substituent changes .

Q. How can the compound’s stability under physiological conditions be evaluated?

  • Forced degradation studies: Expose to pH 1–13 buffers (37°C, 24 hrs) and analyze degradation products via LC-MS. Urea bonds are prone to hydrolysis at pH >10 .
  • Plasma stability assays: Incubate with human plasma (37°C, 1–6 hrs) and quantify parent compound loss. Methoxyethyl groups may enhance metabolic stability vs. unsubstituted analogs .

Methodological Frameworks

7. Designing a study to correlate substituent effects with bioactivity:

  • QSAR modeling: Use Hammett constants (σ) for pyrazole substituents and logP values to predict activity trends. For example, electron-withdrawing groups on pyridine improve kinase inhibition .
  • Fragment-based screening: Replace the methoxyethyl group with polar (e.g., hydroxyl) or hydrophobic (e.g., cyclopropyl) fragments to map binding pocket interactions .

8. Addressing contradictory solubility data in different solvent systems:

  • Phase solubility analysis: Measure equilibrium solubility in buffers (pH 1–7.4) and co-solvents (e.g., PEG-400). Urea derivatives often exhibit pH-dependent solubility due to ionization .
  • Molecular dynamics simulations: Calculate solvation free energies to identify solvent interactions (e.g., H-bonding with DMSO vs. hydrophobic clustering in water) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.